molecular formula C16H16N4OS2 B2662640 N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-2-carboxamide CAS No. 2034392-00-0

N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-2-carboxamide

Cat. No.: B2662640
CAS No.: 2034392-00-0
M. Wt: 344.45
InChI Key: CQVMIXOXHGEBAV-UHFFFAOYSA-N
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Description

“N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-2-carboxamide” is a complex organic compound. It is a type of N-heterocyclic compound . The compound is characterized by a unique structure that includes a thiazolo[5,4-b]pyridine core .


Synthesis Analysis

The synthesis of such compounds involves multiple steps and requires careful planning and execution . The synthesis process typically involves the use of commercially available substances and can yield moderate to good results . The synthesis process is often guided by a scaffold hopping strategy .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a thiazolo[5,4-b]pyridine core . The structure of the compound is confirmed through nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .


Chemical Reactions Analysis

The compound shows potent inhibitory activity against phosphoinositide 3-kinase (PI3K), a key enzyme involved in cellular functions such as cell growth and proliferation . The IC50 of a representative compound could reach to 3.6 nm .

Scientific Research Applications

Design and Synthesis of Novel Mycobacterium tuberculosis GyrB Inhibitors

A series of compounds, including thiazole-aminopiperidine hybrids, were designed and synthesized for the inhibition of Mycobacterium tuberculosis GyrB ATPase and DNA gyrase, showing promising antituberculosis activity without cytotoxicity at relevant concentrations (Jeankumar et al., 2013).

Antimicrobial Activity of Thiazolo[3,2]pyridines

Compounds derived from 2-cyanomethyl-4-thiazolinone showed antimicrobial activities, emphasizing the potential of thiazolo[3,2]pyridines in developing new antimicrobial agents (El-Emary et al., 2005).

Anti-inflammatory and Analgesic Agents from Benzodifuranyl and Thiazolopyrimidines

The synthesis of novel compounds from visnaginone and khellinone demonstrated analgesic and anti-inflammatory activities, highlighting the therapeutic potential of thiazolopyrimidines and related structures (Abu‐Hashem et al., 2020).

Development of Insecticidal Agents

Sulfonamide-bearing thiazole derivatives exhibited potent toxic effects against the cotton leafworm, Spodoptera littoralis, offering new avenues for the development of insecticidal agents (Soliman et al., 2020).

Heterocyclic Synthesis for Pharmacological Applications

Research into the synthesis of heterocyclic compounds, including thiazolopyrimidine derivatives, has explored their pharmacological potential in analgesic and antiparkinsonian activities, underscoring the versatility of these compounds in medicinal chemistry (Amr et al., 2008).

Mechanism of Action

The compound’s mechanism of action is believed to involve direct binding to the kinase through key hydrogen bond interactions . The N-heterocyclic core of the compound is directly involved in this binding .

Future Directions

The compound and its derivatives show promise as potent inhibitors of PI3K, suggesting potential applications in the treatment of diseases where PI3K is implicated . Future research could focus on further exploring the structure-activity relationships and optimizing the compound for better efficacy and safety .

Properties

IUPAC Name

N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS2/c21-14(13-4-2-10-22-13)18-11-5-8-20(9-6-11)16-19-12-3-1-7-17-15(12)23-16/h1-4,7,10-11H,5-6,8-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVMIXOXHGEBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CS2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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